ONO-7579

TRKA inhibition Cell-based potency Kinase inhibitor ranking

ONO-7579 (N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N′-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea; CAS 1622212-25-2) is a synthetic small-molecule pan-tropomyosin receptor kinase (TRK) inhibitor that potently targets TRKA, TRKB, and TRKC with high selectivity over other kinase families. It is orally bioavailable and was advanced to a Phase I/II clinical trial (NCT03182257) for NTRK gene fusion-positive advanced solid tumors, though the trial was terminated after enrolling only one patient and did not progress to Phase II.

Molecular Formula
Molecular Weight
Cat. No. B1574669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-7579
SynonymsONO-7579;  ONO 7579;  ONO7579; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-7579 Pan-TRK Inhibitor: Key Identity and Class Positioning for Scientific Procurement


ONO-7579 (N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N′-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea; CAS 1622212-25-2) is a synthetic small-molecule pan-tropomyosin receptor kinase (TRK) inhibitor that potently targets TRKA, TRKB, and TRKC with high selectivity over other kinase families [1]. It is orally bioavailable and was advanced to a Phase I/II clinical trial (NCT03182257) for NTRK gene fusion-positive advanced solid tumors, though the trial was terminated after enrolling only one patient and did not progress to Phase II [2]. ONO-7579 belongs to the first generation of TRK-selective inhibitors and is distinguished from multi-kinase TRK/ALK/ROS1 agents such as entrectinib by its narrow target profile [3].

Why ONO-7579 Cannot Be Treated as an Interchangeable Pan-TRK Agent in Research and Drug Discovery


Pan-TRK inhibitors are not a single pharmacological class with uniform properties. Larotrectinib, entrectinib, selitrectinib, and repotrectinib differ substantially in kinase selectivity, cellular potency, tissue distribution, resistance-mutation coverage, and clinical development stage [1]. ONO-7579 occupies a distinct position because it combines sub-nanomolar cellular TRKA potency with a TRK-only selectivity profile—unlike entrectinib which co-inhibits ALK and ROS1—and has a published quantitative PK/PD biomarker model that predicts antitumor efficacy as a function of intratumoral phospho-TRKA suppression. These features cannot be assumed to transfer between compounds; substituting ONO-7579 with another pan-TRK inhibitor without accounting for these specific properties risks introducing confounding pharmacology in experimental systems [2]. Furthermore, the terminated clinical development status of ONO-7579 is a procurement-critical fact that fundamentally distinguishes it from the FDA-approved comparators larotrectinib and entrectinib [3].

Quantitative Differentiation Evidence for ONO-7579 vs. Key Pan-TRK Comparators


Cellular TRKA Inhibitory Potency: ONO-7579 vs. Larotrectinib in Engineered Cell-Based Assays

In a cellular reporter assay using CellSenser TrkA-NFAT-bla CHO-K1 cells stimulated with NGF (50 ng/mL), ONO-7579 inhibited TRKA-mediated signaling with an IC50 of 0.5 nM (pIC50 = 9.3) [1]. By comparison, larotrectinib (LOXO-101) exhibited an IC50 of 9.7 nM (pIC50 = 8.01) in a cellular TRKA ELISA assay, representing an approximately 19.4-fold lower potency than ONO-7579 [2]. Entrectinib, a multi-kinase inhibitor, showed TRKA IC50 values of 0.3–1 nM across biochemical and cellular assays, placing its potency in a range comparable to ONO-7579 but with a broader target profile that includes ALK (IC50 = 7 nM) and ROS1 (IC50 = 12 nM) .

TRKA inhibition Cell-based potency Kinase inhibitor ranking Neurotrophin signaling

Quantitative Tumor pTRKA Pharmacodynamic Model: Intratumoral EC50 and Switch-Like Antitumor Efficacy Threshold

A comprehensive PK/PD/efficacy model was developed for ONO-7579 using KM12 colorectal cancer xenografts (TPM3-TRKA fusion) in mice. The intratumoral concentration of ONO-7579 required for 50% of maximal pTRKA inhibition (EC50) was estimated at 17.6 ng/g tumor tissue via a direct Emax model [1]. Critically, a subsequent pTRKA-driven tumor growth inhibition model revealed a switch-like relationship: ONO-7579 began to sharply increase antitumor effect only when pTRKA inhibition exceeded 60%, and tumor volume reduction required pTRKA inhibition rates greater than 91.5% [2]. This quantitative threshold relationship is specific to ONO-7579 and has not been published for larotrectinib or entrectinib in the same experimental system, providing a unique biomarker-based framework for dose scheduling [3].

PK/PD modeling pTRKA biomarker Tumor pharmacodynamics Dose-schedule optimization

Tumor-to-Plasma Concentration Ratio: Preferential Tumor Distribution of ONO-7579

In the KM12 xenograft model, ONO-7579 tumor concentrations exceeded plasma concentrations across the tested dose range (0.06–0.60 mg/kg). The PK model required an additional tumor compartment that had no influence on plasma concentrations to describe the observed data, confirming a preferential accumulation of ONO-7579 in tumor tissue [1]. While tumor-to-plasma ratios have been reported for other TRK inhibitors such as entrectinib (noted for CNS penetration), the quantitative modeling of ONO-7579's tumor compartment as a kinetically distinct entity represents a unique pharmacokinetic characterization [2].

Tumor penetration Pharmacokinetics Tissue distribution Target tissue exposure

KRAS Mutation-Context-Dependent Activity of ONO-7579 in Gallbladder Cancer Models

ONO-7579 demonstrated differential antiproliferative and anti-invasive activity depending on KRAS mutational status in human gallbladder cancer (GBC) cell lines. In TYGBK-1 cells (KRAS wild-type), ONO-7579 (100–3000 nM) suppressed BDNF/TRKB-induced proliferation in a dose-dependent manner, inhibited cell migration and Matrigel invasion, and reduced VEGF expression under hypoxia [1]. In contrast, NOZ cells (KRAS mutant) showed no significant antiproliferative response to ONO-7579 monotherapy, and the anti-invasive effect was less pronounced, attributed to NOZ proliferation being driven primarily through the ERK pathway rather than TRKB/AKT signaling [2]. This KRAS-stratified response has not been reported for larotrectinib or entrectinib in GBC models, making it a compound-specific finding relevant to experimental design in KRAS-defined contexts [3].

Gallbladder cancer KRAS mutation TRKB signaling Tumor invasion

Clinical Development Status: Terminated Phase I/II Trial vs. FDA-Approved Comparators

ONO-7579 entered a Phase I/II open-label, multicenter, dose-escalation and expansion study (NCT03182257; ONTRK trial) in patients with advanced solid tumors, including NTRK gene fusion-positive tumors. The trial was terminated without progressing to Phase II, having enrolled exactly one patient [1]. By contrast, larotrectinib received FDA accelerated approval in November 2018 for adult and pediatric patients with NTRK fusion-positive solid tumors, and entrectinib received FDA approval in August 2019 for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer [2]. Selitrectinib (LOXO-195) has completed Phase I/II trials and demonstrated clinical activity against larotrectinib-resistant TRK mutations [3]. This fundamental difference in development maturity directly impacts compound availability, regulatory-grade quality documentation, and the translational relevance of preclinical findings.

Clinical trial status Drug development Procurement risk TRK inhibitor clinical data

High-Yield Application Scenarios for ONO-7579 Based on Quantitative Differentiation Evidence


Preclinical PK/PD Model Systems Requiring a Validated pTRKA Biomarker-Driven Dosing Framework

ONO-7579 is the only pan-TRK inhibitor for which a fully parameterized PK/PD/efficacy model linking intratumoral pTRKA levels to antitumor response has been published. Researchers designing xenograft or syngeneic tumor studies where target engagement must be quantitatively linked to efficacy should prioritize ONO-7579 to leverage the established EC50 of 17.6 ng/g and the switch-like thresholds of >60% pTRKA inhibition for antitumor effect and >91.5% for tumor regression. This model enables rational dose scheduling without empirical dose-ranging studies [1].

Gallbladder Cancer and KRAS-Wild-Type Tumor Models Evaluating TRK Pathway Dependency

ONO-7579 has demonstrated antiproliferative, anti-migratory, and anti-invasive activity specifically in KRAS wild-type gallbladder cancer cells (TYGBK-1), with diminished efficacy in KRAS mutant cells (NOZ). This KRAS-stratified activity profile makes ONO-7579 a suitable tool for dissecting TRK pathway dependency in KRAS-defined tumor models, particularly in biliary tract cancers where alternative TRK inhibitors have not been systematically evaluated with this genetic stratification [2].

Kinase Selectivity Profiling Studies Comparing TRK-Only vs. Multi-Kinase TRK/ALK/ROS1 Inhibitors

ONO-7579's designation as a selective TRKA/B/C inhibitor without significant ALK or ROS1 activity positions it as a reference compound for deconvoluting TRK-specific pharmacology from the broader kinome effects of multi-targeted agents like entrectinib (TrkA/B/C, ROS1, ALK IC50 values of 1, 3, 5, 12, and 7 nM, respectively). In experimental systems where disentangling TRK-mediated effects from ALK or ROS1 contributions is critical, ONO-7579 provides a cleaner pharmacological probe .

Tool Compound Procurement for Preclinical Research Where Clinical Development Status Is Acceptable

ONO-7579 is available as a research-grade small-molecule tool compound (CAS 1622212-25-2) from multiple commercial suppliers, but purchasers must recognize that its clinical development was terminated after a single-patient Phase I enrollment. This compound is appropriate for preclinical mechanism-of-action studies, in vitro screening, and in vivo pharmacology where clinical-grade documentation is not required. For translational programs aimed at clinical candidate selection or IND-enabling studies, approved agents with established clinical safety profiles (larotrectinib, entrectinib) may be more suitable comparators [3].

Quote Request

Request a Quote for ONO-7579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.